1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid
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Overview
Description
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyridine, pyrrole, and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid involves multiple steps, typically starting with the construction of the pyrrolo[1,2-a]pyrazine core. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve optimizing these steps for higher yields and scalability.
Chemical Reactions Analysis
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives with potential biological activities.
Scientific Research Applications
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid has been explored for its applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1-Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylpiperidine-4-carboxylic acid can be compared to other pyrrolopyrazine derivatives, such as:
Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(4H)-one: Similar in structure but with different functional groups, leading to varied biological activities.
Trisubstituted pyrrolo[1,2-a]pyrazines: These compounds have different substitution patterns, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific fusion of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(22)11-5-9-19(10-6-11)15-13-4-2-8-20(13)12-3-1-7-17-14(12)18-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOZMJQSCRVERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=N3)N4C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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